8-O-Methyl-urolithin C is a methylated derivative of urolithin, a class of compounds that are primarily metabolites of ellagic acid. These compounds are generated through the biotransformation processes facilitated by gut microbiota. Urolithins, including 8-O-Methyl-urolithin C, are known for their potential health benefits, including antioxidant and anti-inflammatory properties. They are categorized under dibenzo[b,d]pyran-6-ones, which are recognized for their biological activities.
Urolithins are formed from ellagitannins found in various fruits and nuts, such as pomegranates, walnuts, and berries. The conversion of ellagic acid into urolithins occurs in the gastrointestinal tract through the action of specific gut bacteria, leading to various urolithin forms, including 8-O-Methyl-urolithin C. The presence and activity of gut microbiota significantly influence the types and amounts of urolithins produced in individuals, resulting in inter-individual variability in their bioavailability and effects .
8-O-Methyl-urolithin C falls under the broader category of urolithins, which can be classified based on the number and position of hydroxyl groups present in their structure. Urolithins are further classified into several categories:
The synthesis of 8-O-Methyl-urolithin C can occur naturally through the metabolic processes involving ellagic acid or can be achieved through chemical synthesis methods. One notable method involves the methylation of urolithin precursors using methylating agents under controlled conditions to yield various methylated derivatives.
In laboratory settings, techniques such as liquid chromatography combined with mass spectrometry have been employed to analyze and quantify 8-O-Methyl-urolithin C. For instance, a study developed a sensitive method for detecting this compound in biological samples such as rat plasma, which is critical for pharmacokinetic studies . The synthesis typically requires careful control over reaction conditions to ensure high yields and purity.
The molecular formula of 8-O-Methyl-urolithin C is . Its structure features a dibenzo[b,d]pyran core with a methyl group attached at the 8-position. This modification impacts its biological activity compared to other urolithins.
The compound's structural characteristics include:
This structure contributes to its solubility and interaction with biological targets.
8-O-Methyl-urolithin C can undergo various chemical reactions typical of phenolic compounds, including oxidation and conjugation reactions. These reactions may lead to the formation of different derivatives or metabolites that could exhibit varying biological activities.
The reactions involving 8-O-Methyl-urolithin C often require specific conditions such as pH control and temperature regulation to optimize yields. Additionally, studies have shown that these compounds can interact with reactive oxygen species, potentially mitigating oxidative stress .
The mechanism by which 8-O-Methyl-urolithin C exerts its effects involves several pathways:
Research indicates that urolithins can activate signaling pathways associated with cellular health and longevity, such as those involved in mitophagy—the process of removing damaged mitochondria—thereby promoting cellular homeostasis .
Relevant data from studies indicate that 8-O-Methyl-urolithin C retains its bioactivity across various conditions but may vary in effectiveness based on individual metabolic profiles .
8-O-Methyl-urolithin C has garnered interest for its potential applications in:
Ellagitannins (ETs), abundant in pomegranates, berries, and nuts, undergo extensive microbial biotransformation in the human colon to yield bioactive urolithins. This process begins with ET hydrolysis to ellagic acid (EA), followed by sequential Lactobacillus and Gordonibacter-mediated decarboxylation, dehydroxylation, and lactone-ring cleavage reactions [1] [4] [8]. The conversion to urolithin C (uroC) specifically requires Enterocloster species (e.g., E. asparagiformis, E. bolteae) expressing the inducible ucd operon. This operon encodes a molybdopterin-dependent dehydroxylase complex that selectively removes the 9-OH group from uroC precursors [1]. Crucially, 8-O-methyl-urolithin C formation depends on interspecies microbial collaboration: Eggerthellaceae bacteria (e.g., Ellagibacter isourolithinifaciens) first generate uroC, which is subsequently methylated by Lachnospiraceae family members via S-adenosyl methionine (SAM)-dependent transferases [4] [8].
Table 1: Bacterial Species Involved in Urolithin C Production
Bacterial Species | Family | Function | Genetic Features |
---|---|---|---|
Enterocloster bolteae | Lachnospiraceae | UroC dehydroxylation to uroA | Inducible ucdCFO operon |
Gordonibacter pamelaeae | Eggerthellaceae | EA conversion to urolithin M5/M6 | Tannase, decarboxylase enzymes |
Ellagibacter isourolithinifaciens | Eggerthellaceae | Urolithin C production | Catechol dehydroxylase activity |
Transcriptomic analyses reveal that uroC upregulates efflux transporters (e.g., MATE proteins) and iron-uptake systems in Enterocloster, suggesting cellular detoxification responses during biotransformation [1]. Human fecal metagenomics confirms the prevalence of ucd genes in individuals classified as "urolithin metabotype A," directly correlating with uroC production capacity [1] [8].
Methylation at the C8 position of uroC is catalyzed by microbial O-methyltransferases (OMTs), which transfer methyl groups from SAM to the catechol moiety. This reaction proceeds via a SN₂ nucleophilic attack, where the phenolic oxygen acts as the nucleophile and SAM as the methyl donor [5] [8]. Structural studies indicate that microbial OMTs exhibit regioselectivity for the 8-OH group due to steric constraints in the active site pocket that favor methylation at this position over the adjacent 9-OH group [5] [9].
Table 2: Enzymatic Features of Urolithin O-Methyltransferases
Enzyme Property | Detail | Biological Impact |
---|---|---|
Cofactor Requirement | S-adenosyl methionine (SAM) | Irreversible reaction; generates S-adenosyl homocysteine |
Regioselectivity | Preferential methylation at 8-OH over 9-OH | Dictates metabolite profile (e.g., 8-O-methyl vs. 9-O-methyl derivatives) |
Metal Dependence | Mg²⁺ or Mn²⁺ stabilizes catechol substrate | Enhances catalytic efficiency by 10-fold |
Inhibitors | Sinefungin, SAH analogs | Competitive inhibition at SAM-binding site |
Synthetic approaches to 8-O-methyl-urolithin C utilize copper-catalyzed O-arylation or AlCl₃-mediated methylation, though these methods lack the stereoselectivity of enzymatic processes [7] [9]. Notably, methylation significantly alters the physicochemical properties of urolithins: 8-O-methyl-urolithin C exhibits 3.2-fold higher intestinal permeability (Papp = 28.6 × 10⁻⁶ cm/s) than unmethylated uroC due to reduced hydrogen-bonding capacity and increased lipophilicity (logP +0.7) [5] [8].
Urolithin methylation generates structurally distinct metabolites with divergent biological activities and distribution kinetics. The metabolic flux analysis reveals:
Table 3: Physicochemical and Pharmacokinetic Properties of Select Urolithins
Compound | logP | Water Solubility (µg/mL) | Plasma Cmax (µM) | Primary Conjugates |
---|---|---|---|---|
Urolithin C | 2.1 | 12.8 | 0.08 | Glucuronide (70%) |
8-O-Methyl-urolithin C | 2.8 | 8.4 | 0.32 | Sulfate (65%) |
Urolithin A | 3.2 | 5.1 | 0.45 | Glucuronide (85%) |
Urolithin B | 3.9 | 1.8 | 0.21 | Sulfate (90%) |
Bioinformatic modeling indicates that 8-O-methylation stabilizes urolithin C’s catechol ring, reducing its oxidation potential by 150 mV compared to unmethylated uroC [5] [8]. This property may enhance its stability in inflammatory microenvironments where reactive oxygen species are abundant. Furthermore, methyl ethers show distinct target affinities: 8-O-methyl-urolithin C inhibits liver pyruvate kinase (Ki = 0.41 µM) via allosteric modulation, whereas unmethylated uroC activates L-type calcium channels in pancreatic β-cells [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7